1-(4-chlorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
This compound belongs to the dihydropyrazinone class, characterized by a six-membered heterocyclic core containing two nitrogen atoms. Its structure features a 4-chlorophenyl group at position 1 and a sulfanyl-linked 3-nitrophenylmethyl substituent at position 3. While its specific applications remain under investigation, structural analogs have shown antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-13-4-6-14(7-5-13)20-9-8-19-16(17(20)22)25-11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUKHFJSNUSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C15H13ClN2O6S
- Molecular Weight : 384.79 g/mol
- InChIKey : NFMRQNXDHKPVPB-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrobenzyl mercaptan in the presence of appropriate catalysts. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired dihydropyrazinone structure.
Antimicrobial Activity
Research has shown that compounds similar to 1-(4-chlorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one exhibit significant antimicrobial properties. For instance, a study indicated that derivatives with similar structures demonstrated potent antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several human tumor cell lines. The results suggest that it may possess selective cytotoxicity, particularly against malignant cells. In vitro assays have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- Cytotoxic Activity Study : A study published in European Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thiazolidinone derivatives. It was found that compounds with similar structural motifs to our target compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of thiazolidinone derivatives, demonstrating that modifications in the side chains could enhance activity against resistant strains of bacteria and fungi. The findings suggest that incorporating a sulfanyl group contributes to increased efficacy .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted how variations in substituents on the phenyl rings influence both cytotoxicity and antimicrobial activity. It was noted that electron-withdrawing groups like nitro enhance biological activity compared to electron-donating groups .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN2O6S |
| Molecular Weight | 384.79 g/mol |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal Activity | Active against common fungal strains |
| IC50 (Cancer Cell Lines) | Low micromolar range |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dihydropyrazinone core and substituent arrangement. Below is a detailed comparison with analogs from the literature:
3-[(5-{1-[(4-Chlorophenyl)Sulfonyl]-3-Piperidinyl}-1,3,4-Oxadiazol-2-yl)Sulfanyl]Propanamide Derivatives ()
- Core Structure: 1,3,4-Oxadiazole (a five-membered heterocycle with two nitrogen and one oxygen atom) vs. dihydropyrazinone.
- Substituents :
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()
- Core Structure: Pyrazole (a five-membered ring with two adjacent nitrogen atoms) vs. dihydropyrazinone.
- Substituents :
- Bioactivity : Pyrazole derivatives are potent enzyme inhibitors (e.g., cyclooxygenase), suggesting the target compound’s nitro group could modulate similar pathways with altered selectivity .
Montelukast-Related Compounds ()
- Core Structure: Quinoline and cyclopropane units vs. dihydropyrazinone.
- Substituents :
- Bioactivity: Montelukast analogs target leukotriene receptors, highlighting how core heterocycle choice (quinoline vs. dihydropyrazinone) dictates therapeutic specificity .
Research Findings and Implications
- Role of Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target compound) generally reduce hemolytic toxicity compared to sulfonyl groups, as seen in .
- Nitro Group Impact : The 3-nitro substituent may enhance binding to nitroreductase enzymes or act as a hydrogen-bond acceptor, a feature absent in the pyrazole derivative’s -CF₃ group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
